(1S)-(+)-10-Camphorsulfonic acid

概要

説明

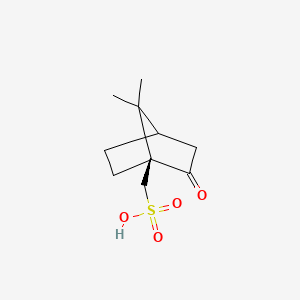

(1S)-(+)-10-Camphorsulfonic acid (CSA) is a chiral sulfonic acid derived from camphor, a bicyclic monoterpene. Its absolute configuration (1S,4R) was confirmed via X-ray crystallography and electronic circular dichroism (ECD) spectroscopy combined with time-dependent density functional theory (TD-DFT) calculations . The crystal structure reveals a hydronium ion (H₃O⁺) associated with the sulfonate group, forming the species H₃O⁺·C₁₀H₁₅O₄S⁻ . CSA is enantiomerically pure (>99% optical purity) as demonstrated by NMR with chiral solvating agents (e.g., (1R,2R)-1,2-diphenylethylenediamine) and GC/MS using chiral columns . It is widely used in pharmaceuticals for chiral resolution, catalysis, and as a precursor in organic synthesis .

準備方法

Synthetic Routes and Reaction Conditions

(1S)-(+)-10-Camphorsulfonic acid can be synthesized through the sulfonation of camphor. The process involves the reaction of camphor with sulfuric acid or chlorosulfonic acid under controlled conditions. The reaction typically proceeds as follows:

Sulfonation: Camphor is reacted with sulfuric acid or chlorosulfonic acid to introduce the sulfonic acid group.

Purification: The resulting product is purified through crystallization or recrystallization from suitable solvents such as ethyl acetate.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonation processes. The reaction conditions are optimized to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .

化学反応の分析

Types of Reactions

(1S)-(+)-10-Camphorsulfonic acid undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonic acid group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Solvents: Dichloromethane (CH2Cl2), ethanol (C2H5OH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield camphorquinone, while reduction can produce camphor .

科学的研究の応用

Chiral Resolution

One of the primary applications of (1S)-(+)-10-Camphorsulfonic acid is as a chiral resolving agent. It selectively interacts with racemic mixtures to form diastereomeric salts that can be separated based on their physical properties.

Case Study: Resolution of 2,3-Diphenylpiperazine

A study demonstrated the efficient resolution of racemic 2,3-diphenylpiperazine using this compound. The process yielded enantiomers with high enantiomeric excess (ee):

| Entry | Piperazine (mmol) | CSA (mmol) | % ee (R,R) | Yield (%) | % ee (S,S) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 1.5 | 2.25 | 50 | 42 | 58 | 52 |

| 2 | 1.5 | 3.0 | 75 | 80 | 20 | |

| 3 | 1.5 | 3.0 | 90 | 32 | 60 | 59 |

| 4 | 10.0 | 20.0 | 98 | 25 | 73 | 62 |

This study highlights the effectiveness of CSA in enhancing the enantiomeric purity of pharmaceutical compounds .

Synthesis of Pharmaceutical Compounds

This compound is employed in the synthesis of various pharmaceuticals, acting as a catalyst or reactant in chemical reactions.

Example: Synthesis of Osanetant

In the synthesis of osanetant, CSA was utilized as a chiral auxiliary to facilitate the formation of enantiopure products, demonstrating its role in pharmaceutical development .

Table: Pharmaceutical Applications

| Compound | Role of CSA |

|---|---|

| Osanetant | Chiral auxiliary |

| Chloramphenicol | Resolution agent |

| Trimetaphan camsilate | Formulation component |

Materials Science

In materials science, this compound serves as a dopant for conducting polymers like polyaniline, enhancing their electrical properties.

Case Study: Polyaniline Nanofibers

Research has shown that chiral polyaniline nanofibers can be synthesized using CSA as a dopant through potentiostatic electropolymerization:

- Method : Potentiostatic electropolymerization without template.

- Outcome : Improved conductivity and stability of polyaniline structures .

Other Notable Applications

- Catalysis : CSA is used in various catalytic processes due to its acidic properties and ability to stabilize reaction intermediates.

- Organic Synthesis : It facilitates the synthesis of complex organic molecules by acting as a proton donor or acceptor in reactions.

作用機序

The mechanism of action of (1S)-(+)-10-Camphorsulfonic acid involves the formation of diastereomeric salts with chiral compounds. This interaction allows for the separation of enantiomers based on their different solubilities or other physical properties . The compound acts as a chiral resolving agent, facilitating the purification and isolation of enantiomers for various applications .

類似化合物との比較

Comparison with Similar Compounds

Enantiomeric Pair: (1R)-(-)-10-Camphorsulfonic Acid

- Structural and Spectral Differences : The (1R)-(-)-enantiomer has the opposite configuration (1R,4S) but identical molecular weight and functional groups. While both enantiomers exhibit high optical purity, the (1R)-(-)-isomer’s spectral data (NMR, ECD) were first comprehensively reported in 2022 .

- Applications : (1S)-(+)-CSA is more commonly used in asymmetric synthesis and API manufacturing due to its commercial availability. However, the (1R)-(-)-isomer is equally effective in resolving racemic mixtures, as shown in the synthesis of tetrabenazine enantiomers .

Table 1: Comparison of CSA Enantiomers

Other Sulfonic Acids

- Benzenesulfonic Acid and p-Toluenesulfonic Acid (PTSA) : These achiral acids are less effective in reactions requiring chiral induction. For example, in the synthesis of tetrabenazine, CSA provided 98.9% enantiomeric excess (ee), whereas PTSA resulted in lower yields due to undesired deprotection .

- Amberlyst-15 : In a 3-component synthesis of α-substituted sulfonamides, CSA (5 mol%) outperformed Amberlyst-15, yielding 20% higher product quantities in certain cases .

Table 2: Catalytic Efficiency of Sulfonic Acids

Alkyl Esters of CSA

CSA forms esters (e.g., methyl, ethyl, isopropyl) used as intermediates or genotoxic impurities in APIs. These esters differ in solubility and reactivity:

- Methyl Ester (MCS) : Highest purity (99.9%) and stability among esters, making it a reference standard in impurity profiling .

- Isopropyl Ester (ICS) : Lower purity (98.1%) but useful in large-scale syntheses due to cost-effectiveness .

Table 3: Alkyl Esters of CSA

| Ester | CAS No. | Purity | Key Use | Reference |

|---|---|---|---|---|

| MCS | 62319-13-5 | 99.9% | Genotoxic impurity standard | |

| ECS | 154335-57-6 | 94.5% | Intermediate in API synthesis | |

| ICS | 247078-58-6 | 98.1% | Large-scale reactions |

Deep Eutectic Solvents (DES) with CSA

CSA-based DES exhibit unique properties compared to other sulfonic acid DES:

- Ionicity and Toxicity : DES formed with CSA and sulfobetaines (e.g., 3-(1-methylimidazolium)propanesulfonate) show low ionicity and structure-dependent toxicity, unlike betaine-based DES .

- Membrane Performance: PAN membranes fabricated with CSA/SB3-4 DES achieved fluxes of 2,479 L/m²·h·bar, outperforming non-CSA DES in dye rejection (69% vs. 50–60%) .

Key Research Findings

Chiral Resolution : CSA resolves tetrabenazine with >98% ee, outperforming tartaric acid derivatives in efficiency .

Acid Strength : CSA’s strong acidity can decompose sensitive compounds (e.g., Retro-2cycl), unlike milder acids like mandelic acid .

Thermodynamic Stability: CSA’s complexes with macrocycles are energetically favorable, enabling applications in catalysis and nanomaterials .

生物活性

(1S)-(+)-10-Camphorsulfonic acid (CSA) is a chiral sulfonic acid that has garnered attention for its diverse biological activities and applications in organic synthesis and materials science. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, its role in polymer chemistry, and potential toxicity.

This compound is an organosulfonic compound characterized by the following chemical formula:

- Molecular Formula : C₁₀H₁₆O₄S

- CAS Number : 5872-08-2

The compound is derived from camphor, a bicyclic monoterpene, and exhibits chirality, which influences its interaction with biological systems and materials.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity . It has been shown to inhibit the growth of various bacterial strains, making it a potential candidate for use in pharmaceuticals and as a preservative in food products. In a study conducted by Biosynth, the compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 14 |

Role in Polymer Chemistry

This compound is also utilized as a dopant in the synthesis of conducting polymers. For instance, it has been incorporated into polyaniline to enhance its electrical conductivity and optical properties. A study highlighted that doping polyaniline with CSA resulted in significant improvements in induced optical activity within the conduction band .

Toxicity and Safety Considerations

Despite its beneficial applications, this compound poses certain health risks. According to the Material Safety Data Sheet (MSDS), it can cause severe burns upon contact with skin and may lead to respiratory issues if inhaled . The compound is classified with high reactivity and moderate toxicity levels.

Case Study: Respiratory Effects

A notable case study reported that exposure to camphorsulfonic acid could lead to reactive airways dysfunction syndrome (RADS), characterized by persistent asthma-like symptoms following exposure . This highlights the importance of handling this compound with care in laboratory settings.

Research Findings

Recent studies have explored the use of this compound in various applications:

- Electrochemical Applications : CSA has been used to create chiral metal-organic frameworks (MOFs), which exhibit unique electrochemical properties. These materials are promising for applications in sensors and catalysis .

- Polymer Membranes : The incorporation of CSA into polymer membranes has been investigated for environmental separation technologies, showing potential for enhanced performance due to its hydrophilic nature .

Q & A

Basic Research Questions

Q. How is CSA utilized for calibrating circular dichroism (CD) spectropolarimeters?

CSA is a standard calibrant for CD instruments due to its well-characterized Cotton effect. To calibrate:

- Prepare a 1 mg/mL solution of CSA in water or a buffer (e.g., 150 mM NaCl, 20 mM Tris, pH 8.0).

- Use a 1 mm path-length quartz cell equilibrated at 25°C.

- Scan from 190–350 nm with a bandwidth of 1 nm, speed of 100 nm/min, and average 40 scans.

- Validate calibration by confirming a peak ellipticity of ~190 mdeg at 290.5 nm and a trough at 204 nm .

Q. What protocols ensure effective use of CSA as a chiral resolving agent in enantiomer separation?

CSA is widely used for diastereomeric salt formation:

- Dissolve racemic mixtures (e.g., tetrabenazine) in acetone or methanol.

- Add stoichiometric equivalents of CSA (e.g., 1:1 molar ratio) to induce crystallization of diastereomeric salts.

- Isolate crystals via vacuum filtration and confirm enantiopurity using polarimetry or HPLC with a chiral column .

Q. What are the optimal storage conditions to maintain CSA’s stability and optical activity?

- Store CSA in airtight, light-protected containers at 4°C.

- Avoid prolonged exposure to moisture (hygroscopic) or temperatures >25°C.

- Monitor optical rotation ([α]²⁰/D = +19.9° in H₂O) periodically to detect degradation .

Advanced Research Questions

Q. How does CSA influence acid-catalyzed reaction mechanisms in organic synthesis?

CSA acts as a Brønsted acid catalyst in reactions like oxime reductions or esterifications:

- For oxime reduction (e.g., to synthesize camphor-derived diamines), use CSA (1–2 eq) in methanol at 60°C for 12 hours.

- Monitor reaction progress via TLC (silica gel, hexane:EtOAc 3:1) and characterize products using ¹H/¹³C NMR .

Q. What electrochemical behaviors does CSA exhibit under magnetic fields?

CSA’s enantiomers show magnetically modulated redox activity:

- Perform cyclic voltammetry (CV) with a magnetized electrode (e.g., Pt) in 0.1 M CSA solution.

- Observe current differences at -0.9 V: (1S)-CSA shows higher current with upward magnetization, while (1R)-CSA prefers downward orientation. This effect arises from spin-polarized electron transfer .

Q. How can CSA’s supramolecular interactions with macrocycles be analyzed?

To study CSA’s binding to pillararenes or cyclodextrins:

- Prepare 3 × 10⁻⁵ M solutions of CSA and macrocycle in DMSO or water.

- Use UV-Vis spectroscopy (200–500 nm) to detect hyper-/hypochromic shifts (e.g., ∆A at 300 nm for pillar[5]arene complexes).

- Validate binding via ¹H NMR titration (e.g., chemical shift perturbations in CSA’s methyl or sulfonate groups) .

Q. What methodologies enable CSA derivatization for advanced chiral building blocks?

CSA can be transformed into iodocamphor or phthalimidocamphor intermediates:

- Step 1: Convert CSA to 10-iodocamphor using HI and H₃PO₂ (72% yield).

- Step 2: React with potassium phthalimide in DMF at 80°C for 6 hours.

- Step 3: Condense with hydroxylamine to form oxime derivatives (92% yield).

- Characterize intermediates via FT-IR (C=O stretch at 1740 cm⁻¹) and X-ray crystallography .

Q. Key Notes

特性

IUPAC Name |

[(1S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4S/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h7H,3-6H2,1-2H3,(H,12,13,14)/t7?,10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIOPJNTWMNEORI-OMNKOJBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; Deliquescent in moist air; [Merck Index] White hygroscopic powder; [Alfa Aesar MSDS] | |

| Record name | d-Camphorsulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13570 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000007 [mmHg] | |

| Record name | d-Camphorsulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13570 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3144-16-9 | |

| Record name | Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo-, (1S,4R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。